Cas no 1536142-56-9 (4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid)

4-Amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid is a heterocyclic amino acid derivative featuring an imidazopyridine core linked to a butanoic acid backbone. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, making it a potential intermediate for drug development. The imidazopyridine moiety imparts unique electronic and steric properties, which may enhance binding affinity in biological systems. Its carboxylic acid and amino functional groups offer versatility for further synthetic modifications, enabling applications in peptidomimetics or small-molecule therapeutics. The compound's stability and solubility profile further support its utility in research and pharmaceutical synthesis.
4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid structure
1536142-56-9 structure
商品名:4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid
CAS番号:1536142-56-9
MF:C11H13N3O2
メガワット:219.239822149277
CID:5797507
PubChem ID:66096208

4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid
    • AKOS015439001
    • 1536142-56-9
    • EN300-1868140
    • 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
    • インチ: 1S/C11H13N3O2/c12-6-8(5-11(15)16)9-7-14-4-2-1-3-10(14)13-9/h1-4,7-8H,5-6,12H2,(H,15,16)
    • InChIKey: PWMNNDUOJFYGAA-UHFFFAOYSA-N
    • ほほえんだ: OC(CC(CN)C1=CN2C=CC=CC2=N1)=O

計算された属性

  • せいみつぶんしりょう: 219.100776666g/mol
  • どういたいしつりょう: 219.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.9
  • トポロジー分子極性表面積: 80.6Ų

4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1868140-2.5g
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
1536142-56-9
2.5g
$1650.0 2023-09-18
Enamine
EN300-1868140-0.05g
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
1536142-56-9
0.05g
$707.0 2023-09-18
Enamine
EN300-1868140-5.0g
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
1536142-56-9
5g
$3645.0 2023-05-26
Enamine
EN300-1868140-0.1g
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
1536142-56-9
0.1g
$741.0 2023-09-18
Enamine
EN300-1868140-1.0g
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
1536142-56-9
1g
$1256.0 2023-05-26
Enamine
EN300-1868140-0.25g
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
1536142-56-9
0.25g
$774.0 2023-09-18
Enamine
EN300-1868140-1g
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
1536142-56-9
1g
$842.0 2023-09-18
Enamine
EN300-1868140-5g
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
1536142-56-9
5g
$2443.0 2023-09-18
Enamine
EN300-1868140-0.5g
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
1536142-56-9
0.5g
$809.0 2023-09-18
Enamine
EN300-1868140-10.0g
4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid
1536142-56-9
10g
$5405.0 2023-05-26

4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acid 関連文献

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4-amino-3-{imidazo1,2-apyridin-2-yl}butanoic acidに関する追加情報

4-Amino-3-{Imidazo[1,2-a]Pyridin-2-Yl}Butanoic Acid: A Comprehensive Overview

The compound with CAS No. 1536142-56-9, known as 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The imidazo[1,2-a]pyridine core of this molecule is a heterocyclic structure that contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid in the development of novel therapeutic agents. Its structure features an amino group at the fourth position and a carboxylic acid group at the third position, which can be further modified to enhance its bioavailability and target specificity. The presence of the imidazo[1,2-a]pyridine moiety imparts aromatic stability and facilitates interactions with biological targets such as enzymes and receptors.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. Researchers have explored its role in inhibiting key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, studies published in reputable journals like *Journal of Medicinal Chemistry* and *Organic & Biomolecular Chemistry* have demonstrated that derivatives of 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid exhibit potent inhibitory activity against tyrosine kinases, which are critical targets in oncology.

The synthesis of 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid involves a multi-step process that typically includes the formation of the imidazo[1,2-a]pyridine ring followed by functionalization at specific positions. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis pathway. These methods not only improve yield but also ensure the scalability of the process for industrial applications.

In addition to its pharmacological significance, 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid has shown potential in materials science. Its ability to form stable metal complexes makes it a candidate for applications in catalysis and sensor technology. Recent research has focused on its coordination properties with transition metals such as copper and zinc, which could lead to innovative materials for energy storage and environmental remediation.

The structural versatility of 4-amino-3-{imidazo[1,2-a]pyridin-2-yl}butanoic acid also makes it a valuable tool in chemical biology. By modifying the amino and carboxylic acid groups, researchers can create libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel bioactive molecules with unprecedented selectivity and potency.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of 4-amino-3-{imidazo[1,2-a]pyridin-2-y l}butanoic acid with various biological targets. These studies have revealed that the molecule's flexibility allows it to adopt conformations that are favorable for binding to both hydrophobic and hydrophilic pockets on proteins.

In conclusion, 4-amino-3-{imidazo[1,2-a]pyridin - 0; 0; 0; 0; - yl}butanoic acid (CAS No. 1536142 -56 -9) is a versatile compound with significant implications in drug discovery and materials science. Its unique structure and reactivity make it a valuable asset for researchers seeking to develop innovative solutions to pressing challenges in medicine and technology.

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